4-metil-1H-imidazol-2-carboxilato de etilo

Descripción general

Descripción

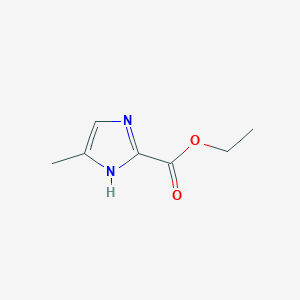

Ethyl 5-methyl-1H-imidazole-2-carboxylate is a chemical compound with the molecular formula C7H10N2O2 . It is used as an intermediate in the synthesis of tricyclic quinoxalinone inhibitors of poly (ADP-ribose)polymerase-1 (PARP-1) and imidazoindenopyrazinone carboxylic acid derivatives as AMPA antagonists with anticonvulsant activities .

Synthesis Analysis

The synthesis of imidazole derivatives, including ethyl 5-methyl-1H-imidazole-2-carboxylate, often starts from the use of glyoxal and formaldehyde in ammonia, producing imidazole as a final product . This synthesis, despite producing relatively low yields, is still used to create C-substituted imidazoles .Molecular Structure Analysis

The molecular structure of ethyl 5-methyl-1H-imidazole-2-carboxylate consists of a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . The PubChem CID for this compound is 24974466 .Physical And Chemical Properties Analysis

Ethyl 5-methyl-1H-imidazole-2-carboxylate has a molecular weight of 154.17 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 3 . Its exact mass and monoisotopic mass are 154.074227566 g/mol .Aplicaciones Científicas De Investigación

Síntesis de fármacos

El 4-metil-1H-imidazol-2-carboxilato de etilo sirve como un intermedio clave en la síntesis de varias moléculas farmacológicamente activas. El anillo de imidazol es una estructura central en muchos fármacos debido a su parecido con los bloques de construcción fundamentales de la vida, como los aminoácidos y los nucleótidos . Este compuesto se puede utilizar para crear derivados con propiedades antibacterianas, antifúngicas y antivirales, expandiendo el arsenal de tratamientos disponibles contra las enfermedades infecciosas.

Procesamiento de materiales avanzados

Las propiedades químicas del this compound lo hacen adecuado para su uso en el procesamiento de materiales avanzados. Por ejemplo, puede participar en los procesos de curado de las resinas epoxi, que son esenciales para producir compuestos de alto rendimiento utilizados en las industrias aeroespacial y automotriz .

Química analítica

En química analítica, los derivados del this compound se pueden utilizar como reactivos o estándares. Ayudan en la cuantificación e identificación de sustancias dentro de mezclas complejas, jugando un papel crucial en el control de calidad y la investigación.

Cada una de estas aplicaciones demuestra la versatilidad e importancia del compuesto en la investigación científica, destacando su papel en el avance de la tecnología y la mejora de la salud y el bienestar humanos. La presencia de la porción imidazol en numerosos compuestos biológicamente activos subraya su importancia en el descubrimiento y desarrollo de fármacos .

Direcciones Futuras

Mecanismo De Acción

Target of Action

Ethyl 4-methyl-1H-imidazole-2-carboxylate, also known as ethyl 5-methyl-1H-imidazole-2-carboxylate or 4-Methyl-1H-imidazole-2-carboxylic acid ethyl ester, is a derivative of imidazole . Imidazole derivatives are known to exhibit a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities

Mode of Action

Imidazole derivatives are known to interact with various biological targets due to their versatile chemical structure . The compound’s interaction with its targets can lead to changes in cellular processes, contributing to its broad range of biological activities .

Biochemical Pathways

Imidazole derivatives are known to interact with various biochemical pathways due to their broad range of biological activities . These interactions can lead to downstream effects that contribute to the compound’s therapeutic potential .

Pharmacokinetics

Imidazole derivatives are known to be highly soluble in water and other polar solvents, which may influence their bioavailability .

Result of Action

Imidazole derivatives are known to exhibit a broad range of biological activities, suggesting that they can induce various molecular and cellular changes .

Action Environment

Factors such as ph and temperature can influence the activity and stability of many compounds .

Análisis Bioquímico

Biochemical Properties

Ethyl 5-methyl-1H-imidazole-2-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with enzymes involved in metabolic pathways, such as oxidoreductases and transferases. These interactions often involve the formation of hydrogen bonds and hydrophobic interactions, which stabilize the enzyme-substrate complex and facilitate the catalytic process .

Cellular Effects

Ethyl 5-methyl-1H-imidazole-2-carboxylate exerts various effects on different types of cells and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of signaling proteins such as kinases and phosphatases, leading to alterations in downstream signaling cascades. Additionally, it can affect the expression of genes involved in cell growth, differentiation, and apoptosis, thereby impacting cellular function and homeostasis .

Molecular Mechanism

The molecular mechanism of action of ethyl 5-methyl-1H-imidazole-2-carboxylate involves its binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the specific enzyme and the context of the reaction. For instance, it may inhibit the activity of certain enzymes by binding to their active sites and preventing substrate access. Conversely, it can activate other enzymes by inducing conformational changes that enhance their catalytic efficiency. These interactions can also lead to changes in gene expression, further influencing cellular processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of ethyl 5-methyl-1H-imidazole-2-carboxylate can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that ethyl 5-methyl-1H-imidazole-2-carboxylate is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific environmental conditions. Long-term exposure to the compound can lead to cumulative effects on cellular processes, including alterations in metabolic flux and gene expression .

Dosage Effects in Animal Models

The effects of ethyl 5-methyl-1H-imidazole-2-carboxylate vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhancing metabolic activity or modulating immune responses. At high doses, it can induce toxic or adverse effects, including cellular damage, oxidative stress, and inflammation. Threshold effects have been observed, where a specific dosage range elicits a maximal response, beyond which the effects plateau or become detrimental .

Metabolic Pathways

Ethyl 5-methyl-1H-imidazole-2-carboxylate is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux. It can influence the levels of metabolites and the overall metabolic balance within cells. For example, it may participate in the catabolism of amino acids or the biosynthesis of nucleotides, affecting the availability of essential biomolecules for cellular processes .

Transport and Distribution

Within cells and tissues, ethyl 5-methyl-1H-imidazole-2-carboxylate is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes and its localization within specific cellular compartments. These interactions can influence the compound’s accumulation and its effects on cellular function .

Subcellular Localization

The subcellular localization of ethyl 5-methyl-1H-imidazole-2-carboxylate is crucial for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism. Alternatively, it may be targeted to the nucleus, where it can affect gene expression and chromatin structure .

Propiedades

IUPAC Name |

ethyl 5-methyl-1H-imidazole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O2/c1-3-11-7(10)6-8-4-5(2)9-6/h4H,3H2,1-2H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXCMTFGNXKTAPA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NC=C(N1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70648216 | |

| Record name | Ethyl 5-methyl-1H-imidazole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70648216 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40253-44-9 | |

| Record name | Ethyl 5-methyl-1H-imidazole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70648216 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4,7-Dihydro-5H-thieno[2,3-C]pyran-3-carboxylic acid](/img/structure/B1370458.png)

![Tert-butyl 4-[(3,3-diphenylpropyl)amino]-1-piperidine carboxylate](/img/structure/B1370461.png)